Benzoic acid;oxan-2-ylmethanol
Description
Structure
2D Structure
Properties
CAS No. |
152711-52-9 |
|---|---|
Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
benzoic acid;oxan-2-ylmethanol |
InChI |
InChI=1S/C7H6O2.C6H12O2/c8-7(9)6-4-2-1-3-5-6;7-5-6-3-1-2-4-8-6/h1-5H,(H,8,9);6-7H,1-5H2 |
InChI Key |
NZRIOYPAUBNIOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)CO.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Benzoic Acid Oxane Architectures
Esterification and Transesterification Approaches for Benzoic Acid-Oxane Linkages
The ester linkage, formed between the carboxylic acid group of benzoic acid and the hydroxyl group of oxan-2-ylmethanol, represents a common and versatile connection. Modern synthetic chemistry offers a range of sophisticated methods to achieve this transformation efficiently and sustainably.
Catalytic Esterification Strategies (e.g., Acidic Catalysis, Enzymatic Methods)
Acid Catalysis: The Fischer-Speier esterification, a classic acid-catalyzed reaction, remains a fundamental approach for synthesizing esters. masterorganicchemistry.com In this equilibrium-driven process, a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. The reaction involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity and facilitates nucleophilic attack by the alcohol. To drive the equilibrium towards the ester product, it is common to use an excess of one reactant or to remove the water formed during the reaction.
While effective, traditional acid catalysis often requires harsh conditions and can be associated with environmental concerns due to the use of corrosive and difficult-to-recycle catalysts. To address these limitations, solid acid catalysts have been developed. For instance, modified montmorillonite (B579905) K10 clay has been shown to be an effective catalyst for the solvent-free esterification of substituted benzoic acids with various alcohols, offering high yields and avoiding the use of mineral acids. researchgate.net
Enzymatic Methods: Lipases have emerged as powerful biocatalysts for ester synthesis, offering high selectivity and mild reaction conditions. researchgate.net These enzymes function effectively in non-aqueous media, shifting their natural hydrolytic activity towards esterification. researchgate.net Lipase-catalyzed reactions are particularly advantageous for sensitive substrates due to their high chemo-, regio-, and enantioselectivity. The kinetics of lipase-catalyzed reactions, such as those following a Ping-Pong Bi-Bi mechanism, are influenced by factors like the type of lipase (B570770), reaction medium, temperature, and substrate ratio. nih.gov For instance, Candida rugosa lipase has been successfully used for the esterification of benzoic acid. mdpi.com The use of nanomicelles in aqueous media can further enhance the efficiency of lipase-catalyzed esterifications, allowing for a 1:1 stoichiometric ratio of acid and alcohol. nih.gov
Table 1: Comparison of Catalytic Esterification Methods for Benzoic Acid with Various Alcohols
| Catalyst | Alcohol | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Sulfuric Acid | Methanol | Reflux | >95% | masterorganicchemistry.com |
| Modified Montmorillonite K10 | Methanol, Benzyl (B1604629) alcohol | Solvent-free, reflux | High | researchgate.net |
| Candida rugosa lipase | Various | Organic medium | Good | mdpi.com |
| Lipase in Nanomicelles | Primary alcohols | Aqueous medium | High | nih.gov |
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has gained significant traction as a method to accelerate reaction rates and improve yields. colab.ws Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to shorter reaction times compared to conventional heating methods. mdpi.comijprdjournal.com In the context of esterification, microwave-assisted protocols have been successfully applied to the synthesis of various benzoic acid esters. deakin.edu.aunih.gov
For example, the direct esterification of benzoic acid with a range of aliphatic alcohols has been efficiently performed in a continuous flow microwave reactor, allowing for precise control over reaction parameters such as temperature. colab.ws Solvent-free microwave-assisted esterification of benzoic acid using Brønsted acidic ionic liquids as both solvent and catalyst has also been reported, achieving excellent yields in short reaction times. deakin.edu.au This approach combines the benefits of microwave heating with the advantages of using recyclable and environmentally benign catalytic systems.
Table 2: Microwave-Assisted Esterification of Benzoic Acid
| Alcohol | Catalyst/Medium | Time | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Various Aliphatic Alcohols | Sulfuric Acid | Continuous Flow | Optimized | High | colab.ws |
| Various Alcohols | Brønsted Acidic Ionic Liquid | 12-15 min | 80-120 | 77-98.5 | deakin.edu.au |
| Benzanilide (hydrolysis to benzoic acid) | Sulfuric Acid | - | Optimized | High | ijprdjournal.com |
Green Chemistry Approaches in Ester Synthesis
In line with the principles of green chemistry, significant efforts have been directed towards developing more sustainable esterification methods. A key focus is the replacement of hazardous solvents and catalysts with more environmentally friendly alternatives.
Solvent-free reactions represent a major advancement in green synthesis. nih.gov The esterification of benzoic acid has been successfully carried out under solvent-free conditions using various catalysts, including supported iron oxide nanoparticles and modified clays. nih.govepa.gov These methods not only eliminate the need for organic solvents but also often allow for easy recovery and recycling of the catalyst.
The use of deep eutectic solvents (DES) as both catalysts and reaction media is another promising green approach. dergipark.org.tr DES are mixtures of hydrogen bond donors and acceptors that have a lower melting point than their individual components. They have been shown to be effective catalysts for the esterification of benzoic acid with different alcohols, providing high conversions under solvent-free conditions. dergipark.org.tr
Formation of Carbon-Carbon Bonds Linking Benzoic Acid and Oxane Frameworks
The direct formation of a carbon-carbon bond between a benzoic acid derivative and an oxane ring presents a more complex synthetic challenge than esterification. However, modern transition metal-catalyzed reactions offer powerful tools to achieve this transformation.
Palladium-Catalyzed C-H Activation and Alkylation Strategies
Palladium-catalyzed C-H activation has emerged as a transformative strategy for the direct functionalization of unreactive C-H bonds. nih.gov In the context of benzoic acid, the carboxylic acid group can act as a directing group, facilitating the selective activation of ortho-C-H bonds. This approach allows for the introduction of various substituents at the position adjacent to the carboxyl group. While direct C-H activation of benzoic acid to form a bond with an oxane ring is not widely documented, the principles of this methodology can be extended to such systems. For instance, palladium-catalyzed ortho-alkylation of benzoic acids with alkyl halides has been reported. nih.gov
A notable development is the palladium-catalyzed intramolecular direct arylation of benzoic acids, which proceeds through a tandem decarboxylation/C-H activation process to form dibenzofuran (B1670420) derivatives. deakin.edu.au This demonstrates the potential of palladium catalysis to mediate complex transformations involving benzoic acid.
Metal-Mediated Coupling Reactions
Metal-mediated cross-coupling reactions are a cornerstone of modern organic synthesis for forming C-C bonds. While traditionally employed with organohalides and organometallic reagents, recent advancements have expanded their scope. Decarboxylative cross-coupling reactions, for example, utilize carboxylic acids as readily available starting materials. nih.govrsc.org In this approach, a transition metal catalyst facilitates the extrusion of carbon dioxide and the subsequent coupling of the resulting aryl moiety with a suitable partner. Copper-mediated decarboxylative coupling of benzoic acids has been explored for the formation of C-C and C-heteroatom bonds. nih.gov
Furthermore, palladium-catalyzed cross-coupling reactions of aryl siloxanes with various electrophiles, including those derived from cyclic ethers, provide a potential route for linking benzoic acid and oxane frameworks. organic-chemistry.org The development of robust palladium catalysts and ligands has enabled the coupling of a wide range of substrates under increasingly mild conditions. rsc.org
Table 3: Overview of C-C Bond Forming Reactions Involving Benzoic Acid Derivatives
| Reaction Type | Metal Catalyst | Key Features | Potential Application for Benzoic Acid-Oxane Linkage | Reference |
|---|---|---|---|---|
| ortho-Alkylation | Palladium | Directing group-assisted C-H activation | Coupling with a functionalized oxane electrophile | nih.gov |
| Decarboxylative Coupling | Copper/Palladium | Uses benzoic acid as an aryl source | Coupling with an oxane-derived coupling partner | nih.govrsc.org |
| Cross-Coupling | Palladium | Versatile for various coupling partners | Coupling of a halo-benzoic acid derivative with an organometallic oxane reagent | rsc.org |
Advanced Organometallic Catalysis for Skeletal Rearrangements
The application of advanced organometallic catalysis for skeletal rearrangements represents a powerful tool in modern organic synthesis for accessing complex molecular architectures. However, a thorough review of the scientific literature reveals a notable absence of specific research on the use of such catalytic systems for the skeletal rearrangement of benzoic acid-oxane structures, including "benzoic acid;oxan-2-ylmethanol." While organometallic catalysis is widely employed for various transformations, its application to induce skeletal changes within this particular heterocyclic and aromatic framework has not been documented.
Synthesis via Ring-Opening and Cyclization Reactions Involving Oxane Precursors
The construction of the oxane ring in "this compound" can be envisioned through several synthetic strategies, primarily involving ring-opening of precursors or cyclization reactions.
One potential synthetic route could involve the acid-catalyzed ring-opening of a lactone, such as δ-valerolactone, by a benzoic acid derivative. For instance, a substituted benzoic acid could act as a nucleophile, attacking the protonated lactone to yield an open-chain ester. Subsequent functional group manipulations would then be necessary to arrive at the target structure. Benzoic acid has been utilized as an organocatalyst for the ring-opening polymerization of lactones like ε-caprolactone, suggesting its potential role in initiating such ring-opening events. rsc.org
Alternatively, intramolecular cyclization presents a viable pathway. A suitably functionalized benzoic acid derivative with a pendant halo-alcohol or a protected diol could undergo intramolecular Williamson ether synthesis to form the oxane ring. For example, a precursor like methyl 3-(propargyloxy)-5-benzyloxy-benzoate has been shown to undergo cyclization to form a chromane (B1220400) derivative, a related oxygen-containing heterocycle. mdpi.comresearchgate.net A similar strategy, employing a precursor with a saturated side chain, could potentially lead to the formation of the oxane ring.
A hypothetical cyclization pathway is presented in the table below:
| Precursor | Reagent and Conditions | Product |
| 6-bromo-1-phenylhexane-1,5-diol | Base (e.g., NaH), THF | (6-phenyloxan-2-yl)methanol |
| Methyl 4-(5-hydroxypent-1-yn-1-yl)benzoate | H2, Pd/C; then Acid catalyst (e.g., p-TsOH) | Methyl 4-(oxan-2-yl)benzoate |
This table represents hypothetical reaction pathways and is for illustrative purposes.
Derivatization Strategies for Functional Group Transformations
The functional groups present in "this compound," namely the carboxylic acid and the primary alcohol, offer multiple avenues for derivatization.
The primary alcohol in the oxan-2-ylmethanol moiety can be oxidized to a carboxylic acid, yielding a dicarboxylic acid derivative. A variety of oxidizing agents can be employed for this transformation. For instance, a two-step, one-pot procedure using NaOCl and TEMPO, followed by NaClO2 oxidation, is effective for converting primary alcohols to carboxylic acids under mild conditions. This method is compatible with sensitive functional groups. Another approach involves the use of a TBHP/oxone catalyst system. researchgate.net
A hypothetical oxidation reaction is detailed below:
| Starting Material | Oxidizing Agent(s) | Product |
| This compound | TEMPO, NaOCl, NaClO2 | 2-(carboxy)oxane-6-carboxylic acid |
| This compound | TBHP/Oxone | 2-(carboxy)oxane-6-carboxylic acid |
This table represents hypothetical reaction pathways and is for illustrative purposes.
The carboxylic acid functional group of "this compound" can be selectively reduced to an aldehyde or a primary alcohol. The choice of reducing agent and reaction conditions determines the extent of reduction. For example, the reduction of benzoic acid to benzyl alcohol can be achieved through paired electrosynthesis in liquid ammonia. rsc.org Milder reducing agents, such as certain borane (B79455) derivatives or the use of a catalyst with a hydrosilane, can selectively reduce the carboxylic acid to the corresponding aldehyde.
A summary of potential reduction reactions is provided in the following table:
| Starting Material | Reducing Agent(s) | Product |
| This compound | LiAlH4 | (4-(hydroxymethyl)phenyl)(oxan-2-yl)methanol |
| This compound | Borane-THF complex | (4-(hydroxymethyl)phenyl)(oxan-2-yl)methanol |
| This compound | DIBAL-H (at low temperature) | 4-(hydroxymethyl)benzaldehyde;oxan-2-ylmethanol |
This table represents hypothetical reaction pathways and is for illustrative purposes.
The functional groups of "this compound" can serve as handles for the construction of new heterocyclic rings. For instance, the carboxylic acid can be converted to an acyl chloride, which can then react with a binucleophile to form a new heterocycle. An example from the literature shows that 2-acylbenzoic acids can react with isatoic anhydrides to form isobenzofuranone derivatives, which can then undergo further transformations to yield isoindolobenzoxazinones. nih.gov
Another possibility involves the reaction of the carboxylic acid with a suitable amine to form an amide, which could then undergo intramolecular cyclization with the alcohol moiety, potentially leading to the formation of a lactone or other heterocyclic systems, depending on the reaction conditions and the nature of the linker.
Multi-Component Reactions for Complex Benzoic Acid-Oxane Structures
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. ebrary.net The Ugi and Passerini reactions are classic examples of MCRs. nih.gov While no specific MCRs for the synthesis of "this compound" have been reported, a hypothetical MCR could be designed.
For instance, a modified Ugi reaction could potentially be employed. A plausible, though hypothetical, four-component reaction could involve an isocyanide, an aldehyde, an amine, and a carboxylic acid, where one of the components contains a pre-formed oxane ring. This would allow for the rapid assembly of a complex molecule incorporating the desired oxane and benzoic acid moieties. MCRs are known for their ability to generate diverse heterocyclic scaffolds. nih.gov
A hypothetical multi-component reaction is outlined below:
| Component 1 | Component 2 | Component 3 | Component 4 (with oxane) | Product Type |
| Benzoic Acid | Isocyanide | Amine | Oxane-2-carbaldehyde | α-acylamino carboxamide with an oxane substituent |
This table represents a hypothetical reaction design and is for illustrative purposes.
Mechanistic Investigations of Chemical Transformations
Elucidation of Catalytic Cycles in Coupling and Functionalization Reactions
The benzoate (B1203000) moiety is a versatile functional group that can direct and participate in various catalytic coupling and functionalization reactions. While direct C-H functionalization of the benzoate ester of oxan-2-ylmethanol is not extensively documented, the principles can be inferred from studies on other benzoic acid derivatives. dntb.gov.uanih.govscispace.comresearchgate.netnih.gov
Transition metal catalysis, particularly with palladium, is a powerful tool for C-H bond activation. dntb.gov.uanih.gov For benzoic acid derivatives, the carboxylate group can act as a directing group, guiding the catalyst to specific positions on the aromatic ring. For instance, ortho-C-H functionalizations are common, but protocols for meta-C-H functionalization have also been developed using specialized templates. nih.govscispace.comresearchgate.net
A general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling, involving an aryl halide (which could be derived from our target molecule) typically involves three key steps: youtube.com
Oxidative Addition : The low-valent palladium(0) catalyst inserts into the aryl-halide bond, forming a high-valent Pd(II) intermediate. youtube.com
Transmetalation : An organometallic reagent (e.g., an organoboron or organozinc compound) transfers its organic group to the palladium center, displacing the halide. youtube.com
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle. youtube.com
In the context of C-H activation, the initial step involves the cleavage of a C-H bond, often facilitated by the catalyst coordinating to a directing group. For benzoate derivatives, this can lead to the formation of a palladacycle intermediate, which then proceeds through steps analogous to traditional cross-coupling cycles. Copper-catalyzed reactions have also been employed, for example, in coupling benzylboronic esters with epoxides, which proceeds through a dibenzylcuprate intermediate. nih.gov
Detailed Analysis of Reaction Intermediates and Transition States
The formation of (oxan-2-yl)methyl benzoate from benzoic acid and oxan-2-ylmethanol via Fischer esterification serves as a prime example for analyzing reaction intermediates. libretexts.orgstudy.com This acid-catalyzed reaction proceeds through a series of well-defined steps, each involving specific intermediates. libretexts.orgstudy.com
The mechanism involves the following key stages: study.comstudy.com
Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of benzoic acid by a strong acid catalyst (e.g., H₂SO₄). This step increases the electrophilicity of the carbonyl carbon. libretexts.orgstudy.com
Nucleophilic Attack : The alcohol (oxan-2-ylmethanol) acts as a nucleophile and attacks the activated carbonyl carbon. This leads to the formation of a positively charged oxonium ion. study.com
Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a tetrahedral intermediate and a good leaving group (water). study.com
Elimination of Water : The lone pair of electrons on the remaining hydroxyl group facilitates the elimination of a water molecule, reforming the carbonyl group and yielding a protonated ester. study.com
Deprotonation : The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to give the final ester product and regenerate the acid catalyst. study.com
The rate-determining step in this sequence is often the nucleophilic attack on the protonated carbonyl group or the elimination of water from the tetrahedral intermediate. The transition states for these steps involve significant charge separation and are highly influenced by the reaction medium.
Kinetic Isotope Effect Studies for Rate-Determining Step Identification
Kinetic Isotope Effect (KIE) studies are a powerful tool for identifying the rate-determining step of a reaction and elucidating the structure of the transition state. In the context of esterification, isotopic labeling can provide definitive evidence for the reaction mechanism. libretexts.orgacs.org
For the Fischer esterification of benzoic acid, a key mechanistic question is which C-O bond is broken: the acyl-oxygen (C-OH) bond of the acid or the alkyl-oxygen (O-H) bond of the alcohol. This was famously resolved using ¹⁸O-labeling experiments. libretexts.org When benzoic acid reacts with ¹⁸O-labeled methanol, the isotopic label is found exclusively in the methyl benzoate ester and not in the water produced. libretexts.org
This result unequivocally demonstrates that the reaction proceeds via the cleavage of the C-OH bond of the carboxylic acid and the O-H bond of the alcohol. libretexts.org If this experiment were repeated with benzoic acid and ¹⁸O-labeled oxan-2-ylmethanol, the same outcome would be expected, with the ¹⁸O label incorporated into the (oxan-2-yl)methyl benzoate.
| Reaction | Catalyst | Activation Energy (Ea) | Pre-exponential Factor (A) |
|---|---|---|---|
| Benzoic Acid + Methanol | Functionalized Silica Gel (S1) | 65.9 ± 0.7 kJ·mol⁻¹ | (17.58 ± 0.19) × 10⁶ L·mol⁻¹·s⁻¹ |
| Benzoic Acid + Methanol | Functionalized Silica Gel (S3) | 44.9 ± 0.6 kJ·mol⁻¹ | (1.23 ± 0.08) × 10³ L·mol⁻¹·s⁻¹ |
| Benzoic Acid + 1-Butanol | p-Toluenesulfonic Acid | 58.40 kJ·mol⁻¹ (forward) | Not Specified |
Solvent Effects and Their Influence on Reaction Pathways
The choice of solvent can significantly impact reaction rates and even alter the operative mechanism by differentially stabilizing reactants, intermediates, and transition states. wikipedia.orgnih.gov For reactions involving charged intermediates, such as the Fischer esterification, solvent polarity is a critical factor. wikipedia.org
According to the Hughes-Ingold rules, reactions that generate charge in the transition state from neutral reactants are accelerated by an increase in solvent polarity. wikipedia.org The Fischer esterification mechanism involves protonated, positively charged intermediates. Therefore, polar protic solvents, which can both solvate these ions and participate in hydrogen bonding, are generally effective. Using a large excess of the alcohol reactant (like oxan-2-ylmethanol) can also serve as the solvent and drive the equilibrium toward the ester product, according to Le Chatelier's principle. tcu.edu
In contrast, the hydrolysis of an ester, the reverse reaction, is favored by the presence of a large excess of water. libretexts.org Studies on the base-catalyzed hydrolysis of ethyl benzoate in methanol-water mixtures have shown that the rate constant decreases with the addition of the organic co-solvent (methanol), which can be explained by the solvation of the initial and transition states. researchgate.net
| Reaction Type | Change in Charge from Reactants to Transition State | Effect of Increasing Solvent Polarity |
|---|---|---|
| SN1 | Charge development (e.g., R-X → [R⁺---X⁻]‡) | Rate increases |
| SN2 (e.g., Y⁻ + R-X) | Charge dispersal (e.g., [Y---R---X]⁻‡) | Rate decreases |
| Fischer Esterification | Charge development (e.g., RCOOH + H⁺ → RCOOH₂⁺) | Rate increases |
Stereochemical Control and Diastereoselectivity in Synthesis
The oxan-2-ylmethanol component of the target molecule contains a stereocenter at the C2 position of the tetrahydropyran (B127337) (THP) ring. Therefore, stereochemical control is a crucial aspect of its synthesis. Numerous methods have been developed for the stereoselective synthesis of substituted tetrahydropyrans, as they are common motifs in natural products. nih.govorganic-chemistry.orgrsc.org
Strategies for constructing THP rings with high diastereocontrol include: rsc.org
Prins Cyclization : An acid-catalyzed reaction of a homoallylic alcohol with an aldehyde can produce tetrahydropyran-4-ol derivatives with high cis-selectivity. organic-chemistry.org
Oxidative C-H Bond Activation : DDQ-mediated cyclization of certain ethers can form oxocarbenium ion intermediates, which then undergo intramolecular nucleophilic addition with high levels of diastereocontrol. nih.gov
Intramolecular Hydroalkoxylation/Cyclization : Lanthanide triflates can catalyze the cyclization of hydroxy-alkenes to form THP rings.
Metal-Mediated Cyclizations and Ring-Closing Metathesis : These modern synthetic methods offer powerful control over ring formation and stereochemistry. rsc.org
The stereochemical outcome of these reactions is often dictated by the geometry of key intermediates, such as oxocarbenium ions. For example, in DDQ-mediated cyclizations, a significant energetic preference for the E-geometry of alkyl-substituted oxocarbenium ion intermediates leads to high stereocontrol. nih.gov When oxan-2-ylmethanol is used as a starting material or is synthesized en route to the final ester, controlling the stereochemistry at the C2 position is paramount and can be achieved by selecting a synthesis method that proceeds through a stereochemically well-defined pathway.
Advanced Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-Resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For (oxan-2-yl)methyl benzoate (B1203000), both ¹H and ¹³C NMR would provide foundational information. The ¹H NMR spectrum would reveal the chemical environment of protons, their multiplicity through spin-spin coupling, and their relative numbers via integration. The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule.
| ¹H NMR Predicted Chemical Shifts (ppm) | ¹³C NMR Predicted Chemical Shifts (ppm) |
| Protons on the benzene (B151609) ring | Carbons of the benzene ring |
| Methylene (B1212753) protons adjacent to the ester oxygen | Carbonyl carbon of the ester |
| Protons of the oxane ring | Methylene carbon adjacent to the ester oxygen |
| Carbons of the oxane ring |
Interactive Data Table: Predicted NMR Shifts for (Oxan-2-yl)methyl benzoate (Note: These are predicted values and would require experimental verification.)
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
To establish unambiguous connectivity and stereochemistry, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule, helping to trace the connectivity of protons in the oxane ring and to confirm the ortho, meta, and para relationships of the protons on the benzoate ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal to its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the benzoate moiety to the (oxan-2-yl)methanol portion of the molecule, for instance, by observing a correlation between the methylene protons adjacent to the ester oxygen and the carbonyl carbon of the benzoate group.
Solid-State NMR for Supramolecular Assemblies
Should (oxan-2-yl)methyl benzoate form crystalline solids or other ordered supramolecular assemblies, solid-state NMR (ssNMR) would offer insights into its structure and dynamics in the solid phase. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would provide high-resolution spectra of the solid material, revealing information about molecular packing and intermolecular interactions that are averaged out in solution-state NMR.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact molecular weight of (oxan-2-yl)methyl benzoate with high precision. This accurate mass measurement allows for the unambiguous determination of its elemental composition. Furthermore, fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), would provide valuable structural information by breaking the molecule into smaller, identifiable pieces.
Table of Expected Fragments in HRMS
| Fragment m/z | Possible Identity |
| [M+H]⁺, [M+Na]⁺ | Molecular ion adducts |
| C₇H₅O⁺ | Benzoyl cation |
| C₆H₁₁O₂⁺ | (Oxan-2-yl)methyl portion with a positive charge |
Interactive Data Table: Expected HRMS Fragmentation of (Oxan-2-yl)methyl benzoate
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy provides information about the functional groups present in a molecule.
FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum of (oxan-2-yl)methyl benzoate would be expected to show characteristic absorption bands for the ester carbonyl (C=O) stretch, C-O stretches, aromatic C-H stretches, and aliphatic C-H stretches.
Key Vibrational Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (ester) | ~1720 |
| C-O (ester and ether) | ~1250 and ~1100 |
| Aromatic C-H | >3000 |
| Aliphatic C-H | <3000 |
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing
If a suitable single crystal of (oxan-2-yl)methyl benzoate can be grown, X-ray crystallography would provide the most definitive three-dimensional structure. This technique would unambiguously determine the absolute stereochemistry of the chiral center in the oxane ring, as well as provide precise bond lengths, bond angles, and details of the crystal packing and intermolecular interactions in the solid state.
Circular Dichroism (CD) Spectroscopy for Chiral Compounds
Given that (oxan-2-yl)methanol is chiral, (oxan-2-yl)methyl benzoate is also a chiral compound. Circular Dichroism (CD) spectroscopy would be a valuable tool for studying its chiroptical properties. The CD spectrum would show differential absorption of left and right circularly polarized light, which can provide information about the stereochemistry of the molecule in solution and could be used to monitor conformational changes.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular structure, energy, and reactivity.
While no specific DFT studies on (tetrahydro-2H-pyran-2-yl)methyl benzoate (B1203000) have been identified, Density Functional Theory (DFT) stands as a primary method for such investigations. DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine a molecule's most stable three-dimensional arrangement, known as its optimized geometry, by finding the minimum energy conformation on the potential energy surface.
This process involves selecting a functional, such as the commonly used B3LYP, and a basis set, like 6-311++G(d,p), which defines the set of functions used to build the molecular orbitals. For a molecule like (tetrahydro-2H-pyran-2-yl)methyl benzoate, DFT calculations would yield precise data on bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's shape and steric properties.
Table 1: Illustrative DFT-Calculated Geometric Parameters for a Similar Ester Moiety (Note: This data is for a representative organic ester from published research and is provided for illustrative purposes only, as specific data for (tetrahydro-2H-pyran-2-yl)methyl benzoate is not available.)
| Parameter | Bond | Calculated Value (Å) |
| Bond Length | C=O | 1.210 |
| Bond Length | C-O (ester) | 1.354 |
| Bond Length | O-CH2 | 1.450 |
Data adapted from studies on similar organic esters.
Following geometry optimization, DFT can be used to predict various spectroscopic properties. These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures.
Vibrational Frequencies: DFT calculations can compute the harmonic vibrational frequencies corresponding to a molecule's infrared (IR) and Raman spectra. The calculated spectrum can be compared with experimental results to validate the computed structure and aid in the assignment of spectral bands to specific molecular motions, such as C=O stretching or C-H bending.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is a reliable technique for predicting nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data serves as a stringent test of the accuracy of the computed molecular structure.
Table 2: Example Comparison of Experimental and DFT-Calculated Vibrational Frequencies for a Benzoate Compound (Note: This data is from a study on 2-amino-5-bromobenzoic acid methyl ester and is presented for illustrative purposes to show the typical output of such calculations.)
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
| C=O Stretch | 1685 | 1692 |
| C-O Stretch | 1298 | 1305 |
| Aromatic C=C Stretch | 1578 | 1583 |
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital acts as the primary electron donor. A higher HOMO energy level suggests a greater ability to donate electrons, indicating higher nucleophilicity.
LUMO: This orbital is the primary electron acceptor. A lower LUMO energy level indicates a greater ability to accept electrons, signifying higher electrophilicity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For (tetrahydro-2H-pyran-2-yl)methyl benzoate, FMO analysis would identify the most likely sites for nucleophilic and electrophilic attack.
Table 3: Illustrative Frontier Orbital Energies for Representative Organic Molecules (Note: These values are for different benzoic acid derivatives and are provided as examples of typical DFT outputs.)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Benzoic Acid | -7.91 | -1.53 | 6.38 |
| 2-hydroxybenzoic acid | -7.34 | -1.57 | 5.77 |
| 2-methylbenzoic acid | -7.58 | -1.41 | 6.17 |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Although no specific MD simulations for (tetrahydro-2H-pyran-2-yl)methyl benzoate are documented, this technique is ideally suited for studying its dynamic behavior. MD simulations model the physical movements of atoms and molecules over time by solving Newton's equations of motion. This approach provides a view of the molecule's conformational flexibility and its interactions with the surrounding environment.
For a molecule like (tetrahydro-2H-pyran-2-yl)methyl benzoate, which contains several rotatable single bonds, MD simulations would be particularly useful for:
Conformational Analysis: Exploring the vast landscape of possible shapes (conformers) the molecule can adopt in solution and determining their relative populations and the energy barriers for interconversion.
Intermolecular Interactions: Simulating how the molecule interacts with solvent molecules (e.g., water) or other solutes. This can reveal information about solvation shells, hydrogen bonding patterns, and the molecule's orientation at interfaces.
These simulations rely on force fields, such as GAFF, CHARMM, or OPLS, which are sets of parameters that define the potential energy of the system.
Docking Studies for Molecular Recognition (excluding biological activity/efficacy)
Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a larger molecule, typically a protein (receptor). While no docking studies have been published for (tetrahydro-2H-pyran-2-yl)methyl benzoate, the methodology is well-established.
The process involves placing the ligand into the binding site of a receptor and using a scoring function to evaluate and rank the different binding poses. This allows for the identification of the most likely binding orientation and the key intermolecular interactions that stabilize the complex, such as:
Hydrogen bonds
Hydrophobic interactions
Van der Waals forces
Electrostatic interactions
Focusing solely on molecular recognition, such studies would elucidate the structural and chemical complementarity between (tetrahydro-2H-pyran-2-yl)methyl benzoate and a potential binding partner, without assessing any subsequent biological effect. The results can provide a detailed, atom-level understanding of the physical basis for molecular recognition.
Prediction of Reaction Mechanisms and Transition State Energetics
Computational chemistry provides powerful tools for mapping the pathways of chemical reactions and calculating their energetics. DFT is frequently used to investigate reaction mechanisms, such as the Fischer esterification that would form (tetrahydro-2H-pyran-2-yl)methyl benzoate from benzoic acid and tetrahydropyran-2-ylmethanol.
These studies involve locating the structures of reactants, intermediates, products, and, most importantly, the transition states (TS). A transition state is the highest energy point along the minimum-energy reaction path. The energy difference between the reactants and the transition state is the activation energy (Ea), which is the primary determinant of the reaction rate.
By calculating the energies of all species along a proposed reaction coordinate, a complete energy profile can be constructed. This allows chemists to compare different possible mechanisms, identify the rate-determining step, and understand the electronic changes that occur throughout the reaction. For instance, DFT calculations have been used to refine the understanding of the acid-catalyzed esterification mechanism, showing it to be a brief, two-step reaction involving a highly active acylium ion intermediate.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) models are theoretical models that aim to predict the physicochemical properties of chemical compounds based on their molecular structures. These models establish a mathematical relationship between the molecular descriptors of a compound and a specific property of interest. This approach is instrumental in computational chemistry for screening and designing molecules with desired characteristics, even before their synthesis.
For a compound like Benzoic acid;oxan-2-ylmethanol, a QSPR study would involve calculating a series of molecular descriptors that numerically represent its structural and electronic features. These descriptors are then used to build a regression model to predict a particular property.
Molecular Descriptors in QSPR Studies
A wide array of molecular descriptors can be calculated to build a robust QSPR model. These are categorized based on the structural information they encode:
Constitutional Descriptors: These are the simplest descriptors and are related to the molecular composition, such as molecular weight, number of atoms, and number of specific functional groups.
Topological Descriptors: These describe the connectivity of atoms within the molecule, including indices like the Randic index and Balaban index, which quantify aspects of molecular size and branching.
Geometrical Descriptors: These are derived from the 3D coordinates of the atoms and include information about the molecule's size and shape.
Electrostatic Descriptors: These relate to the charge distribution within the molecule.
Quantum-Chemical Descriptors: These are obtained from quantum chemical calculations and provide detailed information about the electronic structure of the molecule. Key examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. The energies of HOMO and LUMO are particularly important as they relate to the molecule's reactivity.
Research Findings from Related Benzoic Acid Derivatives
Studies on various benzoic acid derivatives have successfully employed QSPR models to predict a range of physicochemical properties. For instance, research has focused on predicting the acid dissociation constant (pKa), a fundamental property for carboxylic acids. In these studies, descriptors related to the electronic effects of substituents on the benzene (B151609) ring are often found to be highly significant.
A hypothetical QSPR model for a series of benzoic acid esters could be represented by a multiple linear regression (MLR) equation of the following form:
Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
Where Property is the physicochemical property being predicted, D₁...Dₙ are the molecular descriptors, and c₀...cₙ are the regression coefficients determined from fitting the model to experimental data.
Illustrative Data for QSPR Modeling of Benzoic Acid Derivatives
The following tables present hypothetical and literature-derived data to illustrate the components of a QSPR study on benzoic acid derivatives.
Table 1: Selected Molecular Descriptors for a Series of Substituted Benzoic Acids
| Compound | Molecular Weight ( g/mol ) | LogP | HOMO Energy (eV) | LUMO Energy (eV) |
| Benzoic Acid | 122.12 | 1.87 | -9.89 | -0.87 |
| 4-Hydroxybenzoic Acid | 138.12 | 1.58 | -9.23 | -0.65 |
| 4-Nitrobenzoic Acid | 167.12 | 1.89 | -10.87 | -2.54 |
| 4-Methylbenzoic Acid | 136.15 | 2.33 | -9.62 | -0.79 |
| 4-Chlorobenzoic Acid | 156.57 | 2.65 | -10.12 | -1.32 |
This table is for illustrative purposes and values are based on publicly available data for benzoic acid derivatives.
Table 2: Example of a QSPR Model for Predicting pKa of Benzoic Acid Derivatives
| Descriptor | Coefficient | Description |
| (Intercept) | 4.20 | Baseline pKa value |
| Hammett Constant (σ) | 1.00 | Electronic effect of the substituent |
| LUMO Energy (eV) | -0.50 | Relates to electron-accepting ability |
This table represents a simplified, hypothetical QSPR model. Actual models may include more descriptors and have different coefficients.
Chemical Reactivity and Derivatization Studies
Investigation of Ring-Opening Reactions of the Oxane Moiety
The oxane ring, a saturated cyclic ether also known as a tetrahydropyran (B127337) (THP), is generally stable but can undergo ring-opening reactions under specific conditions, particularly acid catalysis. The oxane moiety in this compound is structurally analogous to a tetrahydropyranyl (THP) ether, a common protecting group for alcohols in organic synthesis, and its reactivity can be understood in this context.
The cleavage of the ether linkage is typically facilitated by mild to strong acidic conditions in the presence of a nucleophile like water or an alcohol. youtube.comnih.gov The reaction proceeds via protonation of the ring oxygen, forming an oxonium ion intermediate. This activation allows for nucleophilic attack at one of the adjacent carbons, leading to the cleavage of a C-O bond. youtube.com
Two primary pathways for cleavage exist:
Endocyclic Cleavage : Attack at the C6 position of the oxane ring, which would break the ring structure itself.
Exocyclic Cleavage : Attack at the methylene (B1212753) carbon connecting the ring to the benzoic acid moiety is less likely as it involves breaking a stronger C-C bond.
Alternative non-hydrolytic methods for cleaving THP ethers can also be applied. Reductive cleavage using reagents such as sodium cyanoborohydride in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) can efficiently cleave the exocyclic C-O bond to yield the parent alcohol. acs.orgacs.org Furthermore, catalytic hydrogenation using palladium on carbon (Pd/C) in a hydroxylic solvent like ethanol (B145695) has been shown to cleave THP ethers. This reaction is often catalyzed by trace amounts of HCl inadvertently generated from catalyst preparations, which facilitates the acidic cleavage mechanism. researchgate.net Lewis acids are also known to initiate ring-opening reactions of cyclic ethers, often in the presence of acylating agents. mdpi.com
| Reaction Type | Reagents | Typical Outcome for Oxane Moiety | Reference |
| Acid-Catalyzed Hydrolysis | H₃O⁺ (e.g., aq. HCl, H₂SO₄) | Ring-opening to form a diol-substituted benzoic acid derivative. | youtube.comnih.gov |
| Reductive Cleavage | NaCNBH₃ / BF₃·OEt₂ | Regioselective cleavage of the C-O bond to regenerate an alcohol. | acs.orgacs.org |
| Catalytic Hydrogenolysis | H₂, Pd/C in EtOH | Cleavage due to in-situ acid formation. | researchgate.net |
Reactions at the Carboxylic Acid Functionality (e.g., Amidation, Anhydride (B1165640) Formation)
The carboxylic acid group is one of the most versatile functional groups in organic chemistry, and the benzoic acid moiety of the target compound readily undergoes typical carboxylate reactions.
Amidation: The conversion of the carboxylic acid to an amide is a fundamental transformation. Direct condensation with an amine is possible but often requires high temperatures and removal of water. More commonly, the carboxylic acid is first "activated" to a more reactive intermediate. A standard laboratory method involves converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting acyl chloride is highly electrophilic and reacts readily with a primary or secondary amine to form the corresponding amide. Alternatively, a wide range of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), can be used to facilitate amide bond formation under milder conditions by activating the carboxyl group in situ.
Anhydride Formation: Benzoic acid derivatives can be converted into carboxylic anhydrides. This is typically achieved through a dehydration reaction. A common method involves heating the carboxylic acid with a strong dehydrating agent like acetic anhydride. This process results in the formation of a symmetric anhydride where two molecules of the benzoic acid derivative are linked by an oxygen atom, with the elimination of a water molecule.
| Reaction | Reagents | Product Type | General Scheme |
| Amidation | 1. SOCl₂ 2. RNH₂ | N-Substituted Benzamide | R'-COOH → R'-COCl → R'-C(O)NHR |
| Anhydride Formation | Acetic Anhydride, Heat | Benzoic Anhydride Derivative | 2 R'-COOH → (R'-CO)₂O + H₂O |
R' represents the oxan-2-ylmethanol substituted benzene (B151609) ring.
Modification of Substituents on the Benzoic Acid Ring and Oxane Ring
Benzoic Acid Ring: The aromatic ring can undergo electrophilic aromatic substitution reactions. The carboxylic acid group is an electron-withdrawing and deactivating group, which means it makes the ring less reactive towards electrophiles compared to benzene itself. doubtnut.com Furthermore, it directs incoming electrophiles to the meta position (C3 and C5) relative to the carboxyl group. quora.comyoutube.com This is due to the resonance structures of the benzoic acid, where positive charges are delocalized onto the ortho and para positions, making the meta positions the most electron-rich sites for electrophilic attack. quora.com Standard reactions like nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) would therefore be expected to yield the corresponding meta-substituted derivatives. youtube.com
Oxane Ring: The direct functionalization of the saturated tetrahydropyran ring is significantly more challenging than for the aromatic ring. The C-H bonds on the ring are generally unreactive. Modifications to this part of the molecule are more commonly achieved either by starting with a pre-functionalized oxane precursor before attaching the benzoic acid moiety or by employing a ring-opening strategy followed by derivatization of the resulting acyclic chain and subsequent re-cyclization. york.ac.ukorganic-chemistry.orgrsc.org Various synthetic strategies, such as the Prins cyclization, are powerful methods for constructing already functionalized tetrahydropyran rings. bohrium.comresearchgate.net
Formation of Polymeric Structures Incorporating Benzoic Acid-Oxane Monomers
The bifunctional nature of "Benzoic acid;oxan-2-ylmethanol," containing both a carboxylic acid (-COOH) and a primary alcohol (-CH₂OH) group, makes it an ideal AB-type monomer for condensation polymerization. passmyexams.co.ukthesciencehive.co.uk
In such a polymerization, the carboxylic acid group of one monomer molecule reacts with the alcohol group of another in an esterification reaction, eliminating a small molecule, typically water. online-learning-college.com This process, when repeated, forms a long polymer chain linked by ester bonds, resulting in a polyester. libretexts.orgscienceinfo.com The general reaction can be initiated by heat and is often accelerated by an acid or metal-based catalyst. scienceinfo.com The resulting polymer would have a backbone consisting of repeating units of the original monomer, with the benzoic acid and oxane rings as pendant groups.
The general scheme for this condensation polymerization is: n (HO-R-COOH) → H-[O-R-C(O)]n-OH + (n-1) H₂O where R represents the core structure linking the alcohol and carboxylic acid.
Such monomers can also be chemically modified and used in other polymerization techniques. For instance, related hydroxybenzoic acid derivatives have been used in ring-opening polymerization to create functional polyesters with specific properties. nih.gov
Exploration of Supramolecular Interactions (e.g., Hydrogen Bonding, π-Stacking) in Solution and Solid State
Non-covalent interactions play a crucial role in determining the solid-state structure and solution behavior of molecules like "this compound."
Hydrogen Bonding: The most significant hydrogen bonding interaction arises from the carboxylic acid functionality. Benzoic acids are well-known for forming highly stable, centrosymmetric dimers in the solid state and in non-polar solvents. acs.org This occurs through a pair of O-H···O hydrogen bonds between the carboxyl groups of two separate molecules. The alcohol group on the oxane moiety can also act as both a hydrogen bond donor (O-H) and acceptor (O:), allowing for the formation of more extended hydrogen-bonded networks. These strong, directional interactions are foundational in the field of supramolecular chemistry and can be used to assemble monomers into supramolecular polymers. wiley.comsemanticscholar.orgresearchgate.netillinois.edu
| Interaction Type | Participating Moiety | Description | Significance |
| Hydrogen Bonding | Carboxylic Acid (-COOH) | Formation of strong, self-complementary dimers (R(2,2)(8) motif). | Key interaction for crystal packing and formation of supramolecular polymers. |
| Hydrogen Bonding | Alcohol (-CH₂OH) | Can act as H-bond donor and acceptor. | Contributes to extended networks and solubility in polar solvents. |
| π-π Stacking | Benzene Ring | Attraction between aromatic π-systems (sandwich, offset, T-shaped). | Stabilizes solid-state structures and influences molecular aggregation in solution. |
Applications in Advanced Chemical Sciences
Catalysis and Organocatalysis
The structural features of Tetrahydrofurfuryl Benzoate (B1203000) lend themselves to exploration in the field of catalysis, particularly in the development of sophisticated catalytic systems.
While direct utilization of Tetrahydrofurfuryl Benzoate as a catalyst is not extensively documented, its constituent parts, benzoic acid and the oxane (tetrahydrofuran) ring, are pivotal in catalyst design. Benzoic acid and its derivatives are known to act as organocatalysts in various reactions. The tetrahydrofuran (B95107) moiety can be functionalized to create ligands for metal-based catalysts. The synthesis of derivatives such as (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate demonstrates that the core structure can be chemically modified, opening possibilities for creating tailored catalytic systems. mdpi.comsemanticscholar.org The development of such catalysts could involve the introduction of catalytically active sites onto the tetrahydrofuran ring, with the benzoate group serving to modulate electronic properties or solubility.
Benzoic acid itself is utilized in catalytic oxidation and esterification reactions. For instance, gold nanoparticles supported on various materials have shown excellent catalytic activity for the oxidative esterification of 5-hydroxymethylfurfural (B1680220) (a related furan (B31954) compound) in the presence of a base, yielding ester derivatives. nih.gov While Tetrahydrofurfuryl Benzoate is the product of an esterification reaction, its furan-like structure suggests potential applications in subsequent transformations. The oxidation of the tetrahydrofuran ring, for example, could be a pathway to novel difunctional compounds. Noble metal-free mixed oxide catalysts have been shown to be active in the oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid, indicating the susceptibility of the furan ring to catalytic oxidation. mdpi.com
Table 1: Examples of Catalytic Transformations of Related Furan Compounds
| Reactant | Catalyst | Product | Reference |
| 5-Hydroxymethylfurfural | Au/γ-Al2O3 | Dimethyl 2,5-furandicarboxylate | nih.gov |
| 5-Hydroxymethylfurfural | Au-Pd/Vermiculite | 2,5-Furandicarboxylic acid | mdpi.com |
| Furfural (B47365) | Ni-supported catalyst | Tetrahydrofurfuryl alcohol | researchgate.net |
This table is interactive. Click on the headers to sort the data.
The design of heterogeneous catalysts is crucial for sustainable chemical processes. mdpi.com Tetrahydrofurfuryl alcohol, the precursor to Tetrahydrofurfuryl Benzoate, is often produced from furfural using heterogeneous catalysts. researchgate.netlidsen.com This suggests that the synthesis of Tetrahydrofurfuryl Benzoate could be integrated into a biorefinery concept utilizing heterogeneous catalysis. Furthermore, the immobilization of benzoic acid or its derivatives onto solid supports is a known strategy for creating recoverable acid catalysts. The Tetrahydrofurfuryl Benzoate structure could potentially be anchored to a solid support through its oxane ring, creating a novel heterogeneous catalyst with the benzoic acid moiety as the active site. The development of such catalysts is an active area of research, with a focus on enhancing catalyst stability and reusability. cardiff.ac.ukcore.ac.uk
Materials Science
The unique molecular architecture of Tetrahydrofurfuryl Benzoate makes it an interesting candidate as a building block for advanced materials, including polymers and liquid crystals.
Furan-based polymers are gaining significant attention as sustainable alternatives to petroleum-based plastics. mdpi.com Tetrahydrofurfuryl alcohol is a known monomer and solvent in polymer synthesis. The esterification of THFA with benzoic acid to form Tetrahydrofurfuryl Benzoate introduces a rigid aromatic group, which can significantly influence the properties of resulting polymers. This modification can enhance thermal stability and modify the mechanical properties of polymers. While direct polymerization of Tetrahydrofurfuryl Benzoate is not widely reported, it could potentially be used as a co-monomer or an additive to impart specific properties to polymers.
The combination of a rigid aromatic core (benzoate) and a flexible, non-planar ring (tetrahydrofuran) is a common motif in the design of liquid crystals. tcichemicals.com Benzoate-containing compounds are well-known to exhibit liquid crystalline properties. academie-sciences.frgoogleapis.com The introduction of a furan or tetrahydrofuran moiety can influence the mesomorphic behavior, leading to the formation of different liquid crystal phases. nih.gov For example, new liquid crystalline materials based on furfural derivatives linked to an alkoxybenzoate have been synthesized and shown to exhibit nematic and smectic phases. The specific geometry and polarity of the Tetrahydrofurfuryl Benzoate molecule could lead to the formation of novel liquid crystalline materials with unique optical or electronic properties.
Advanced Analytical Reagents and Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, essential for the separation, identification, and quantification of individual components in a mixture. helixchrom.com For compounds like Benzoic acid; oxan-2-ylmethanol and related benzoic acid esters, reversed-phase HPLC (RP-HPLC) is the most common and effective technique. researchgate.netekb.egust.edu The development of a robust HPLC method is critical for quality control, purity assessment, and stability testing in various industries. ekb.eg
A typical RP-HPLC method for the analysis of benzoic acid and its derivatives involves a C18 or C8 stationary phase column. ust.edujuniperpublishers.com The separation mechanism is based on the hydrophobic interactions between the analytes and the nonpolar stationary phase. A mobile phase, usually a mixture of an aqueous buffer (like phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (such as acetonitrile (B52724) or methanol), is used to elute the compounds from the column. ekb.egust.eduupb.ro The pH of the aqueous buffer is a critical parameter, as it controls the ionization state of the acidic analytes, thereby affecting their retention time and peak shape. ust.eduupb.ro
Method validation is performed according to guidelines from the International Conference on Harmonisation (ICH) to ensure the method is suitable for its intended purpose. ekb.eg Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). researchgate.netust.edu
Table 1: Typical HPLC Method Parameters for Analysis of Benzoic Acid and Related Compounds
| Parameter | Typical Conditions |
|---|---|
| Column | C18, C8 (e.g., 250 mm x 4.6 mm, 5 µm particle size) researchgate.netekb.egjuniperpublishers.com |
| Mobile Phase | Gradient or isocratic elution with a mixture of aqueous buffer (e.g., phosphate, acetate) and organic solvent (e.g., acetonitrile, methanol) ust.eduupb.ro |
| Flow Rate | 1.0 mL/min ust.eduupb.ro |
| Detection | UV Spectrophotometry (e.g., at 220, 229, 230, or 233 nm) researchgate.netust.edujuniperpublishers.comsielc.com |
| Injection Volume | 10-20 µL ust.edujuniperpublishers.com |
| Column Temperature | Ambient or controlled (e.g., 25 °C) baua.de |
The retention time for benzoic acid in such systems can range from approximately 2.8 to 9.6 minutes, depending on the specific conditions. researchgate.netbaua.de For esters like Tetrahydrofurfuryl benzoate, the increased hydrophobicity due to the tetrahydrofurfuryl group would be expected to result in a longer retention time compared to benzoic acid under the same RP-HPLC conditions. The development of such methods allows for the stringent control of impurities in raw materials and finished products. ekb.eg
UV-Visible spectrophotometry is a simple, cost-effective, and widely used technique for the quantitative analysis of compounds that absorb ultraviolet or visible light. researchgate.net Benzoic acid and its esters, including Benzoic acid; oxan-2-ylmethanol, possess a benzene (B151609) ring, which acts as a chromophore, making them suitable for UV spectrophotometric analysis. sielc.comcdnsciencepub.com
The UV spectrum of benzoic acid typically shows absorption maxima around 194 nm, 230 nm, and 274 nm. sielc.com The peak at approximately 230 nm is often selected for quantitative analysis to avoid interference from mobile phases and buffers, which can block wavelengths below this value. sielc.comresearchgate.net The exact position and intensity of the absorption maxima can be influenced by the solvent and the pH of the solution. sielc.comcdnsciencepub.com
For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). researchgate.net According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. By measuring the absorbance of a sample solution, its concentration can be determined from the calibration curve. researchgate.net This method has been successfully applied to determine the concentration of benzoic acid in various samples, including food and beverages. researchgate.net The detection limit for benzoic acid using UV-visible spectrophotometry can be in the range of 1 to 10 µg/mL. researchgate.net
Table 2: UV Absorption Data for Benzoic Acid
| Wavelength (λmax) | Molar Absorptivity (ε) | Notes |
|---|---|---|
| ~230 nm | Variable | Commonly used for quantitative analysis sielc.comresearchgate.net |
| ~274 nm | Variable | Secondary absorption band sielc.com |
The esterification of the carboxyl group, as in Tetrahydrofurfuryl benzoate, is expected to cause slight shifts in the absorption maxima (a bathochromic or hypsochromic shift) and changes in the molar absorptivity compared to the parent benzoic acid, but the fundamental principle of spectrophotometric quantification remains the same. acs.org
In analytical chemistry, reference standards are highly purified compounds used as a basis for comparison in qualitative and quantitative analyses. They are essential for ensuring the accuracy, reliability, and comparability of analytical results. sigmaaldrich.comhpc-standards.com Benzoic acid itself is widely available as a certified reference material (CRM) or a pharmaceutical secondary standard. sigmaaldrich.comrestek.comnawah-scientific.com These standards are produced and certified under stringent quality management systems like ISO 17034 and ISO/IEC 17025. sigmaaldrich.comsigmaaldrich.com
Reference standards for benzoic acid and its derivatives are used for several key purposes:
Method Validation: To assess the performance of analytical methods, such as HPLC and GC, by determining parameters like accuracy and precision. hpc-standards.com
Instrument Calibration: To create calibration curves for the quantification of the analyte in unknown samples. hpc-standards.com
Quality Control: For routine testing of raw materials and finished products to ensure they meet specified purity and concentration requirements. sigmaaldrich.com
Identity Confirmation: To confirm the identity of a substance by comparing its analytical properties (e.g., retention time in chromatography, spectral data) with that of the standard.
Esters of benzoic acid, such as Benzyl (B1604629) benzoate, are also available as certified reference materials. sigmaaldrich.com Similarly, a highly purified version of Benzoic acid; oxan-2-ylmethanol could serve as a reference standard for the analysis of this specific compound and its related substances in various matrices. The availability of such a standard would be crucial for developing and validating analytical methods for its determination in industrial applications. The precursors, such as Tetrahydrofuran, are also available as certified reference materials. sigmaaldrich.comscientificlabs.comfishersci.ca
Environmental Transformation and Chemical Fate Academic Focus
Photochemical Degradation Pathways in Environmental Matricesnih.gov
The photochemical degradation of benzoic acid esters, such as Benzoic acid; oxan-2-ylmethanol, involves several potential pathways initiated by the absorption of ultraviolet radiation. In the presence of a hydrogen donor like 2-propanol, the triplet states of these compounds can undergo two primary reactions. researchgate.net One pathway involves the transfer of a hydrogen atom to the aromatic ring, which results in the formation of cyclohexadienyl radicals. researchgate.net Concurrently, a hydrogen atom can also be transferred to an oxygen atom of the carboxyl group, leading to a one-electron reduction product. researchgate.net
Studies on the parent compound, benzoic acid, provide further insight. Following UV excitation, benzoic acid can form a triplet excited state (T(1)) within picoseconds, a process influenced by solvent interactions that can suppress direct photodissociation. nih.gov The quantum yield for this triplet state formation is significant, indicating its importance in the photochemical behavior of monomeric benzoic acid. nih.gov However, excitation with higher energy radiation can lead to C-C bond fission as the dominant relaxation pathway before the energy can be transferred to the solvent. nih.gov Other research on benzoic acid derivatives has identified the formation of photoenols and biradicals as intermediates during photolysis. acs.org
In addition to direct photolysis, indirect photochemical degradation through advanced oxidation processes (AOPs) is a significant pathway in environmental matrices. Processes involving ozone (O₃), hydrogen peroxide (H₂O₂), and UV light generate highly reactive hydroxyl radicals (HO·) that can effectively degrade these compounds. sciensage.inforesearchgate.net The degradation rates for benzoic acid have been shown to follow first-order kinetics, with the combined photoperoxone (UV/O₃/H₂O₂) process being the most effective. sciensage.inforesearchgate.net
| Process | Percentage Degradation (40 min) | Rate Constant k (min⁻¹) | Source |
|---|---|---|---|
| Ozonation (O₃) | 94.83% | 0.071 | researchgate.net |
| Peroxone (O₃/H₂O₂) | 96.73% | 0.082 | researchgate.net |
| Photo-ozonation (UV/O₃) | 97.42% | 0.088 | researchgate.net |
| Photo-peroxone (UV/O₃/H₂O₂) | 99.72% | 0.124 | researchgate.net |
Chemical Transformation Mechanisms in Aqueous and Soil Systemsresearchgate.netrsc.org
In aqueous and soil environments, the primary chemical transformation mechanism for Benzoic acid; oxan-2-ylmethanol is hydrolysis. This reaction involves the cleavage of the ester bond, yielding benzoic acid and oxan-2-ylmethanol. youtube.com The esterification process is reversible, and the reaction is typically slow at a neutral pH but can be catalyzed by the presence of acids or bases. youtube.com
Once formed through hydrolysis, the resulting benzoic acid is subject to further degradation. While generally stable, under conditions of high temperature and pressure, such as those found in subcritical water, benzoic acid and its derivatives undergo decarboxylation. researchgate.netnih.gov This process involves the removal of the carboxyl group as carbon dioxide, leading to the formation of simpler aromatic compounds. For instance, benzoic acid degrades to benzene (B151609), while derivatives like salicylic acid and anthranilic acid degrade to phenol and aniline, respectively. researchgate.netnih.gov The degradation of these derivatives occurs at lower temperatures than that of benzoic acid itself. researchgate.netnih.gov
| Compound | Degradation Onset Temperature | Primary Degradation Product | Source |
|---|---|---|---|
| Anthranilic acid | Mild degradation at 150°C | Aniline | researchgate.netnih.gov |
| Salicylic acid | Mild degradation at 150°C | Phenol | researchgate.netnih.gov |
| Syringic acid | Mild degradation at 150°C | Syringol | researchgate.netnih.gov |
| Benzoic acid | Stable up to 300°C | Benzene | researchgate.netnih.gov |
General environmental fate data indicates that benzoic acid does not tend to be persistent in soil systems. herts.ac.uk
Interaction with Environmental Interfaces (e.g., Membrane Models, excluding biological impact)herts.ac.uk
The fate and transport of Benzoic acid; oxan-2-ylmethanol and its hydrolysis product, benzoic acid, are influenced by their interactions with environmental interfaces such as soil components and membranes. As a non-ionized hydrophobic organic compound, the ester's sorption to soil is influenced by the soil's organic carbon content. nih.gov The sorption of similar non-ionized esters to soil has been observed to decrease with increasing pH, which is attributed to the increased negative charge on soil organic matter, leading to greater repulsion. nih.gov
The interaction of the hydrolysis product, benzoic acid, with clay minerals has been characterized in detail. Using variable temperature infrared spectroscopy, studies have shown that the carboxylic acid functionality of benzoic acid interacts with cations present in the interlayer spaces of montmorillonite (B579905) clay. nih.gov This interaction is mediated by a bridging water molecule. nih.gov
Investigations using model membrane systems have revealed differences in the behavior of benzoic acid and its conjugate base, benzoate (B1203000). nih.gov Both forms can penetrate membrane-water interfaces; however, the neutral benzoic acid molecule penetrates much deeper into the model membrane than the charged benzoate ion. nih.gov This suggests that the protonated form is more capable of traversing a membrane. nih.gov This pH-dependent interaction was confirmed using Langmuir monolayers composed of dipalmitoylphosphatidylcholine as a generic cell membrane lipid model. nih.gov
Upcycling and Conversion of Related Waste Streams into Valuable Products
Another innovative approach involves the chemical upcycling of polystyrene, a major component of landfill waste. natureworldnews.com Using a catalyst-controlled photooxidation process that utilizes light and oxygen, polystyrene can be converted into benzoic acid. natureworldnews.com This method is advantageous as it is gentle, operates under mild conditions, and is tolerant to additives commonly found in consumer plastic waste. natureworldnews.com These processes highlight a sustainable strategy for managing plastic waste by transforming it into a widely used chemical feedstock. rsc.orgnatureworldnews.com
Q & A
Q. How can Response Surface Methodology (RSM) optimize benzoic acid production in fermentation studies?
- Methodological Answer : RSM designs multi-factor experiments (e.g., starter culture concentration, incubation temperature) to model benzoic acid yield. For example, central composite designs with ANOVA analysis identify optimal conditions (e.g., 37°C, 2% culture) while quantifying interactions between variables . Contradictory data (e.g., non-linear yield responses) require residual analysis to validate model adequacy.
Q. What stability challenges arise during storage of benzoic acid derivatives, and how are they resolved?
- Methodological Answer : Derivatives like benzoic anhydride decompose in methanol, forming methyl benzoate and benzoic acid over time. Monitor degradation via HPLC or GC-MS, and stabilize samples by avoiding protic solvents or using inert atmospheres . Contradictory chromatographic peaks (e.g., overlapping with byproducts) necessitate orthogonal methods like NMR for unambiguous identification.
Q. What hazard protocols are critical for handling benzoic acid in synthetic chemistry?
- Methodological Answer : Conduct risk assessments per guidelines in Prudent Practices in the Laboratory (National Academies Press). Key hazards include skin/eye irritation (Category 2A) and exothermic reactions during esterification. Use safety shields for peracid reactions, slow reagent addition, and post-reaction decomposition of active oxygen compounds .
Q. How are contradictory solubility or reactivity data analyzed in benzoic acid studies?
- Methodological Answer : Contradictions (e.g., solubility in methanol vs. temperature) are resolved through phase-diagram analysis and controlled recrystallization trials . For reactivity discrepancies (e.g., esterification yields), kinetic studies under varied catalyst concentrations (e.g., H₂SO₄) and reflux durations isolate rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
